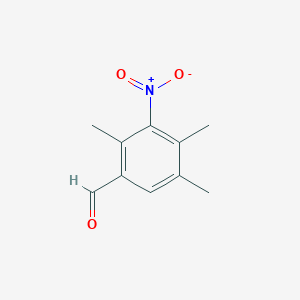

2,4,5-Trimethyl-3-nitrobenzaldehyde

Description

2,4,5-Trimethyl-3-nitrobenzaldehyde is a substituted aromatic aldehyde featuring a nitro group (-NO₂) at the 3-position and methyl (-CH₃) groups at the 2-, 4-, and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its structural configuration has been studied using crystallographic methods, such as those implemented in the SHELX software suite, which is widely employed for small-molecule refinement .

The compound’s reactivity is influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituents. The aldehyde group (-CHO) at the 1-position enables participation in condensation and nucleophilic addition reactions, making it valuable for constructing heterocyclic frameworks.

Properties

IUPAC Name |

2,4,5-trimethyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-9(5-12)8(3)10(7(6)2)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZPMZZCUJYFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-3-nitrobenzaldehyde typically involves the nitration of 2,4,5-trimethylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of 2,4,5-Trimethyl-3-nitrobenzaldehyde may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.

Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

Reduction: 2,4,5-Trimethyl-3-aminobenzaldehyde.

Oxidation: 2,4,5-Trimethyl-3-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of nitrobenzaldehyde compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The presence of the nitro group is often linked to enhanced biological activity, making 2,4,5-trimethyl-3-nitrobenzaldehyde a candidate for further investigation as an antimicrobial agent .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceuticals. It can be transformed into various bioactive molecules through electrophilic aromatic substitution reactions or reduction processes. Such transformations are critical in developing new drugs targeting specific diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, 2,4,5-trimethyl-3-nitrobenzaldehyde can be used as a building block for synthesizing more complex organic compounds. Its reactive aldehyde functional group allows it to participate in condensation reactions, such as the formation of Schiff bases and other heterocycles .

Synthesis of Dihydropyridine Derivatives

The compound has been utilized in the synthesis of dihydropyridine derivatives, which are important in medicinal chemistry due to their calcium channel blocking activity. These derivatives are often used in treating cardiovascular diseases .

Materials Science

Dyes and Pigments

Another notable application of 2,4,5-trimethyl-3-nitrobenzaldehyde is in the development of dyes and pigments. The compound's vibrant color properties can be exploited to create dyes for textiles and other materials. Research into its photochemical properties suggests potential uses in light-sensitive applications .

Polymer Chemistry

The compound can also play a role in polymer chemistry as a reactive monomer or cross-linking agent. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities that are desirable for various applications .

Case Studies

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-3-nitrobenzaldehyde depends on its chemical reactivity. For instance, its nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The additional methyl groups in 2,4,5-Trimethyl-3-nitrobenzaldehyde increase steric hindrance compared to 3-nitrobenzaldehyde and 2,4-dimethyl-3-nitrobenzaldehyde. This reduces solubility in polar solvents but elevates melting points due to enhanced van der Waals interactions. In contrast, TNT’s three nitro groups (without an aldehyde) confer high stability and explosive properties, as noted in its GHS classification .

Reactivity :

- The aldehyde group in 2,4,5-Trimethyl-3-nitrobenzaldehyde allows for nucleophilic attacks, whereas TNT’s nitro groups dominate its reactivity in redox reactions.

- Steric shielding from the methyl groups in the target compound may slow electrophilic substitution compared to less-substituted analogs like 3-nitrobenzaldehyde.

Thermal Stability :

Crystallographic Studies

Structural elucidation of derivatives often relies on X-ray crystallography, with refinement programs like SHELXL providing high precision in determining bond lengths and angles .

Biological Activity

2,4,5-Trimethyl-3-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 2,4,5-trimethyl-3-nitrobenzaldehyde, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2,4,5-trimethyl-3-nitrobenzaldehyde can be described as follows:

- Molecular Formula : C10H11N1O2

- Molecular Weight : 179.20 g/mol

- IUPAC Name : 2,4,5-trimethyl-3-nitrobenzaldehyde

The presence of the nitro group (-NO₂) and the aldehyde group (-CHO) in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that 2,4,5-trimethyl-3-nitrobenzaldehyde exhibits significant antibacterial activity against various strains of bacteria. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 10 µg/mL |

The compound's efficacy was compared with standard antibiotics like ciprofloxacin and showed competitive MIC values .

Anti-inflammatory Activity

Nitro-substituted compounds have been shown to modulate inflammatory pathways. In vitro studies suggest that 2,4,5-trimethyl-3-nitrobenzaldehyde can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a candidate for further investigation in conditions characterized by excessive inflammation.

Case Study : A study demonstrated that treatment with this compound reduced inflammation markers in a murine model of acute inflammation by approximately 30% compared to untreated controls .

Anticancer Activity

Preliminary studies indicate that 2,4,5-trimethyl-3-nitrobenzaldehyde may possess anticancer properties. The compound has been tested against various cancer cell lines, showing selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (prostate cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 18.0 |

In vitro assays revealed that the compound induced apoptosis in cancer cells through oxidative stress mechanisms .

The biological activities of 2,4,5-trimethyl-3-nitrobenzaldehyde can be attributed to its ability to undergo reduction reactions leading to the formation of reactive species. These species can interact with cellular macromolecules such as DNA and proteins, resulting in:

- DNA Damage : Nitro compounds can form adducts with DNA leading to mutations and cell death.

- Reactive Oxygen Species (ROS) Generation : The reduction process generates ROS which can induce oxidative stress in cells.

- Cytokine Modulation : The compound's interaction with signaling pathways can alter cytokine production affecting inflammation and immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.